molecular formula C19H17N3O2S B6103705 N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6103705
M. Wt: 351.4 g/mol
InChI Key: QMVFIBGRWUTOTJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms, and an indenyl group, which is a fused ring structure derived from indene.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the indenyl group and the thiadiazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating diseases such as cancer, inflammation, and microbial infections.

Industry: In industry, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring can act as a ligand for metal ions, while the indenyl group can interact with various biological receptors. These interactions can modulate cellular processes and lead to the desired biological or therapeutic effects.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share the indenyl group and have similar biological activities.

  • Thiadiazole Derivatives: These compounds contain the thiadiazole ring and exhibit similar chemical properties.

Uniqueness: N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of the indenyl group and the thiadiazole ring, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-24-16-8-6-12(7-9-16)17-18(25-22-21-17)19(23)20-15-10-13-4-2-3-5-14(13)11-15/h2-9,15H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVFIBGRWUTOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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